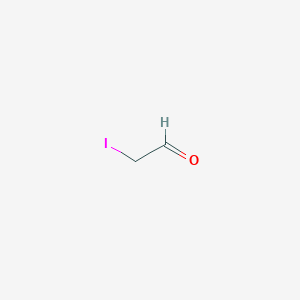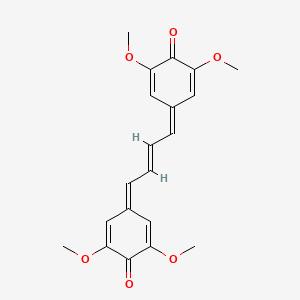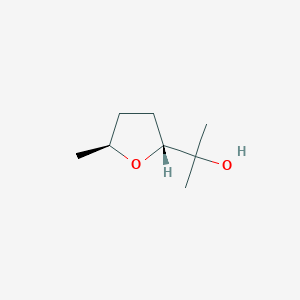
Pityol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pityol is a natural product found in Pityophthorus pityographus with data available.
Wissenschaftliche Forschungsanwendungen
Pheromone in Pest Management
Pityol as an Aggregation Pheromone : (E)-Pityol has been identified as an aggregation pheromone in various beetle species, such as Pityophthorus pubescens and Conophthorus coniperda. It effectively attracts these pests, providing a potential method for pest management in agriculture and forestry (López et al., 2011); (Groot & Debarr, 1998).
Detection and Control of Thaumetopoea pityocampa : Pityolure, a synthetic form of pityol, has shown promise in the management of Thaumetopoea pityocampa, a pest species. It is useful in mapping infested areas, early detection of infestations, and timing of insecticide sprays (Halperin, 1986).
Mating Disruption in Pest Control : Pityol has been used in mating disruption strategies for controlling pest populations like Conophthorus coniperda in white pine seed orchards, demonstrating its potential as a biological pest management tool (Trudel, Guertin, & Groot, 2004).
Synthesis and Chemical Studies
Chemoenzymatic Synthesis of Pityol : Research on the enzymatic synthesis of pityol has revealed interesting pathways, contributing to the understanding of pheromone synthesis in insects and potential applications in synthetic biology (Mischitz et al., 1994).
Pheromone Synthesis Studies : Studies on the conversion of sulcatol to pityol highlight the intricate chemical processes involved in pheromone synthesis and offer insights into more efficient production methods for use in pest control (Mori & Puapoomchareon, 1989).
Eigenschaften
Produktname |
Pityol |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-6-4-5-7(10-6)8(2,3)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
GDFJZYRQAYBNLM-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](O1)C(C)(C)O |
Kanonische SMILES |
CC1CCC(O1)C(C)(C)O |
Synonyme |
2-(1-hydroxy-1-methylethyl)-5-methyltetrahydrofuran pityol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



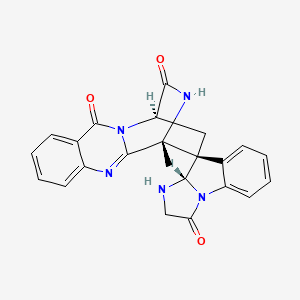
![4-oxo-4-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]butanoic acid](/img/structure/B1250129.png)
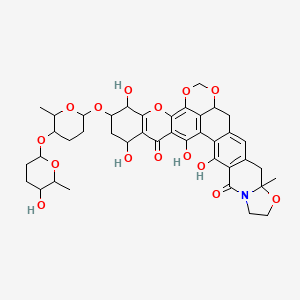
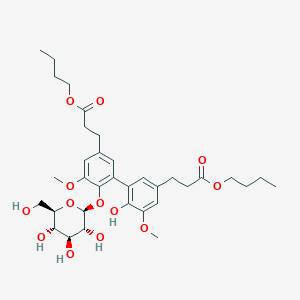
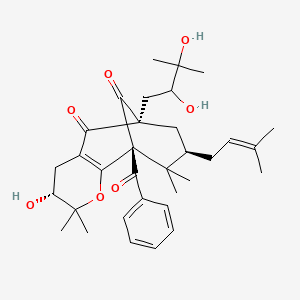
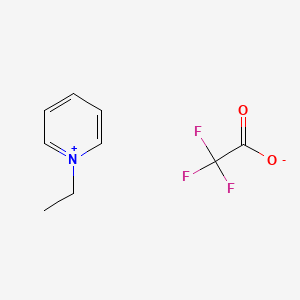
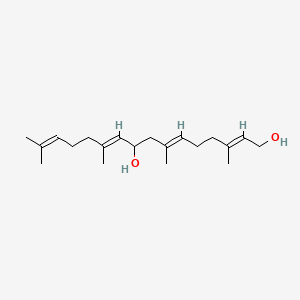
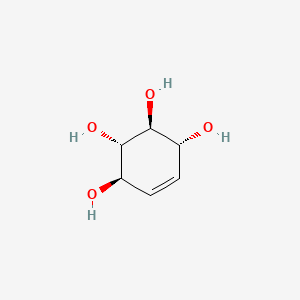

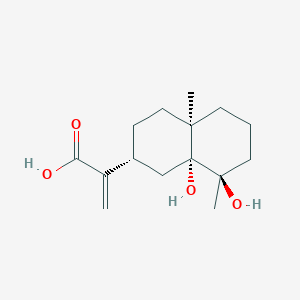
![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)
![4-[(4-Chlorobenzoyl)amino]-N-[4-[4-(2,4-diethoxyphenyl)-1-piperidinyl]-butyl]benzamide](/img/structure/B1250148.png)
